REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][N:3]=1.C1CCN2C(=[N:15]CCC2)CC1>CN(C=O)C.CCOC(C)=O>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:15])=[O:7])=[CH:4][N:3]=1
|
Name
|
disubstituted aniline
|
Quantity
|
0.41 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.52 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
344 mL
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the organic layer washed with H2O
|
Type
|
CONCENTRATION
|
Details
|
The crude material was concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (EtOAc/hex 1:2)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=O)N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 387 mg | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 107% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |